molecular formula C18H22N2O3S B4949252 1-(ethylsulfonyl)-N-2-naphthyl-4-piperidinecarboxamide

1-(ethylsulfonyl)-N-2-naphthyl-4-piperidinecarboxamide

Cat. No. B4949252
M. Wt: 346.4 g/mol
InChI Key: YGXSUQXNMMYAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(ethylsulfonyl)-N-2-naphthyl-4-piperidinecarboxamide, also known as E-4031, is a chemical compound that has been extensively studied for its potential use as a pharmacological tool in scientific research. E-4031 is a potassium channel blocker that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

1-(ethylsulfonyl)-N-2-naphthyl-4-piperidinecarboxamide selectively blocks the rapid component of the delayed rectifier potassium current (IKr) by binding to the channel pore. This results in a prolongation of the action potential duration and an increase in the QT interval on the electrocardiogram. 1-(ethylsulfonyl)-N-2-naphthyl-4-piperidinecarboxamide has also been shown to block other potassium channels, including the slow component of the delayed rectifier potassium current (IKs) and the inward rectifier potassium current (IK1), although these effects are less pronounced than its effect on IKr.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-N-2-naphthyl-4-piperidinecarboxamide has a variety of biochemical and physiological effects that make it a useful tool in scientific research. In addition to its effects on potassium channels, 1-(ethylsulfonyl)-N-2-naphthyl-4-piperidinecarboxamide has been shown to inhibit the activity of the hERG potassium channel, which is involved in the regulation of cardiac repolarization. 1-(ethylsulfonyl)-N-2-naphthyl-4-piperidinecarboxamide has also been shown to inhibit the activity of the ATP-sensitive potassium channel in pancreatic beta cells, which has led to its use in studies of insulin secretion. 1-(ethylsulfonyl)-N-2-naphthyl-4-piperidinecarboxamide has been shown to have effects on other ion channels, including calcium channels and sodium channels, although these effects are less well-characterized.

Advantages and Limitations for Lab Experiments

The use of 1-(ethylsulfonyl)-N-2-naphthyl-4-piperidinecarboxamide in scientific research has several advantages. 1-(ethylsulfonyl)-N-2-naphthyl-4-piperidinecarboxamide is a well-established pharmacological tool that has been extensively studied, and its effects on potassium channels are well-characterized. 1-(ethylsulfonyl)-N-2-naphthyl-4-piperidinecarboxamide is also relatively easy to use in experiments, as it can be applied directly to cells or tissues. However, there are also limitations to the use of 1-(ethylsulfonyl)-N-2-naphthyl-4-piperidinecarboxamide in lab experiments. 1-(ethylsulfonyl)-N-2-naphthyl-4-piperidinecarboxamide has been shown to have off-target effects on other ion channels, which can complicate the interpretation of results. Additionally, the use of 1-(ethylsulfonyl)-N-2-naphthyl-4-piperidinecarboxamide in experiments can be limited by its potential toxicity and its effects on cellular metabolism.

Future Directions

There are several future directions for the use of 1-(ethylsulfonyl)-N-2-naphthyl-4-piperidinecarboxamide in scientific research. One area of interest is the development of more selective potassium channel blockers that can be used to study specific types of potassium channels. Another area of interest is the use of 1-(ethylsulfonyl)-N-2-naphthyl-4-piperidinecarboxamide in studies of arrhythmia and other cardiac disorders. 1-(ethylsulfonyl)-N-2-naphthyl-4-piperidinecarboxamide has also been studied as a potential treatment for cancer, as it has been shown to inhibit the activity of potassium channels that are overexpressed in some types of cancer cells. Finally, the use of 1-(ethylsulfonyl)-N-2-naphthyl-4-piperidinecarboxamide in combination with other pharmacological tools, such as calcium channel blockers or beta blockers, may provide new insights into the regulation of ion channels and cellular excitability.

Synthesis Methods

The synthesis of 1-(ethylsulfonyl)-N-2-naphthyl-4-piperidinecarboxamide involves the reaction of 2-naphthylamine with ethyl chloroformate to form an intermediate, which is then reacted with piperidine and sulfonyl chloride to form the final product. The synthesis method for 1-(ethylsulfonyl)-N-2-naphthyl-4-piperidinecarboxamide has been well-established and is widely used in scientific research.

Scientific Research Applications

1-(ethylsulfonyl)-N-2-naphthyl-4-piperidinecarboxamide has been used extensively in scientific research as a pharmacological tool to study the function of potassium channels. Potassium channels play an important role in the regulation of membrane potential and the control of cellular excitability. 1-(ethylsulfonyl)-N-2-naphthyl-4-piperidinecarboxamide has been shown to selectively block the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes, which has led to its use in studies of cardiac electrophysiology. 1-(ethylsulfonyl)-N-2-naphthyl-4-piperidinecarboxamide has also been used to study the role of potassium channels in other tissues, including the pancreas, kidney, and central nervous system.

properties

IUPAC Name

1-ethylsulfonyl-N-naphthalen-2-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-2-24(22,23)20-11-9-15(10-12-20)18(21)19-17-8-7-14-5-3-4-6-16(14)13-17/h3-8,13,15H,2,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXSUQXNMMYAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.